molecular formula C8H7N3S B7904416 4-(1,2,3-Thiadiazol-5-yl)aniline

4-(1,2,3-Thiadiazol-5-yl)aniline

Cat. No.: B7904416
M. Wt: 177.23 g/mol
InChI Key: VJUKMTLBSFMMRH-UHFFFAOYSA-N
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Description

4-(1,2,3-Thiadiazol-5-yl)aniline is a chemical compound that belongs to the class of thiadiazole derivatives. . The compound is characterized by the presence of a thiadiazole ring attached to an aniline moiety, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,2,3-Thiadiazol-5-yl)aniline typically involves the reaction of 4-nitroaniline with thiosemicarbazide, followed by cyclization to form the thiadiazole ring. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-(1,2,3-Thiadiazol-5-yl)aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted aniline derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

4-(1,2,3-Thiadiazol-5-yl)aniline has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,2,3-Thiadiazol-4-yl)aniline
  • 2-(1,2,3-Thiadiazol-4-yl)aniline
  • 5-(1,2,3-Thiadiazol-4-yl)aniline

Uniqueness

Compared to its analogs, 4-(1,2,3-Thiadiazol-5-yl)aniline exhibits unique biological activities and chemical reactivity due to the specific positioning of the thiadiazole ring. This positioning influences its electronic properties and interaction with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

4-(thiadiazol-5-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3S/c9-7-3-1-6(2-4-7)8-5-10-11-12-8/h1-5H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJUKMTLBSFMMRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=NS2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

SnCl2.H2O (3.21 g, 5 eq) was added to a slurry of (5-(4-Nitrophenyl)-1,2,3-thiadiazole (Lancaster Synthesis) (0.59 g, 2.8 mmol) in absolute EtOH (50 mL) and the reaction heated to 70° C. for 2 h. The reaction was allowed to cool to room temperature and pour into saturated NaHCO3 and ice. The product was extracted with EtOAc (2×) the solution dried (MgSO4) and evaporated to dryness in vacuo to yield 0.47 g of a light yellow solid mp 126-128° C.
Quantity
3.21 g
Type
reactant
Reaction Step One
Name
5-(4-Nitrophenyl)-1,2,3-thiadiazole
Quantity
0.59 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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